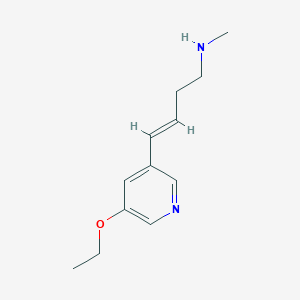
(E)-4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine, also known as A-967079, is a selective antagonist of the transient receptor potential V1 (TRPV1) channel. TRPV1 channels are expressed in sensory neurons and play a crucial role in pain perception. A-967079 has been extensively studied for its potential use as an analgesic agent.
Scientific Research Applications
Aminations of Bromo-Derivatives
Research by Pieterse and Hertog (2010) explored the amination of bromo-derivatives of ethoxypyridine, a process that may involve intermediates like pyridyne. This study is crucial in understanding the chemical reactions and potential applications of compounds like (E)-4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine (Pieterse & Hertog, 2010).
Fluorescent Probes for Metal Detection
Singh et al. (2020) developed aminoethylpyridine-based fluorescent compounds for detecting Fe3+ and Hg2+ in aqueous media. This application could be relevant for (E)-4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine, considering its structural similarities (Singh, Thakur, Raj, & Pandey, 2020).
Tautomerism Studies
Wróblewska et al. (2006) studied the tautomerism of acridin-9-amines, which can offer insights into similar behaviors in (E)-4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine. Understanding tautomerism is crucial for applications in molecular recognition and interaction studies (Wróblewska, Sikorski, Lis, Ebead, & Błażejowski, 2006).
Group 10 Metal Complexes
Research by Deeken et al. (2006) on group 10 metal aminopyridinato complexes, including their synthesis and application as catalysts, provides a potential application area for (E)-4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine in catalysis and polymerization (Deeken, Proch, Casini, Braun, Mechtler, Marschner, Motz, & Kempe, 2006).
Nicotinic Agonist
Bencherif et al. (2000) identified TC-2559, structurally related to (E)-4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine, as a selective agonist at neuronal acetylcholine receptors. Such research indicates potential neurological applications of related compounds (Bencherif, Bane, Miller, Dull, & Gatto, 2000).
properties
CAS RN |
189274-78-0 |
|---|---|
Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
(E)-4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine |
InChI |
InChI=1S/C12H18N2O/c1-3-15-12-8-11(9-14-10-12)6-4-5-7-13-2/h4,6,8-10,13H,3,5,7H2,1-2H3/b6-4+ |
InChI Key |
HFZDMKMXPGRKCK-GQCTYLIASA-N |
Isomeric SMILES |
CCOC1=CN=CC(=C1)/C=C/CCNC |
SMILES |
CCOC1=CN=CC(=C1)C=CCCNC |
Canonical SMILES |
CCOC1=CN=CC(=C1)C=CCCNC |
synonyms |
(E)-N-methyl-4-(3-(5-ethoxypyridin)yl)-3-buten-1-amine TC 2559 TC-2559 TC2559 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-7-methyl-4-(4-methylphenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B64908.png)
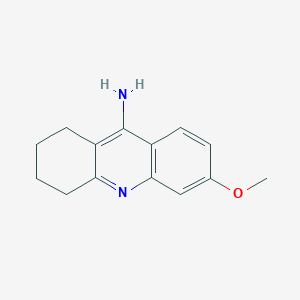
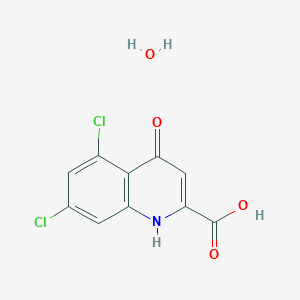

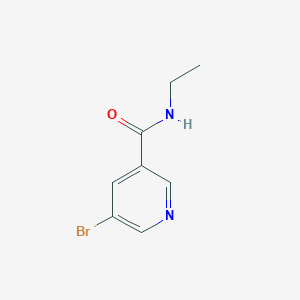
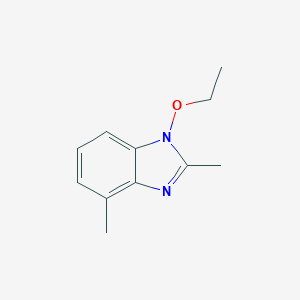

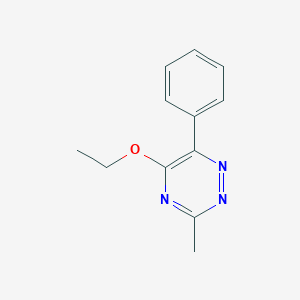

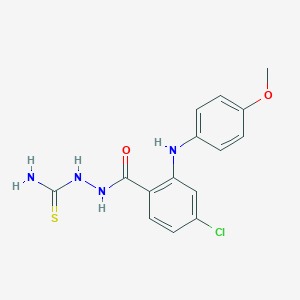


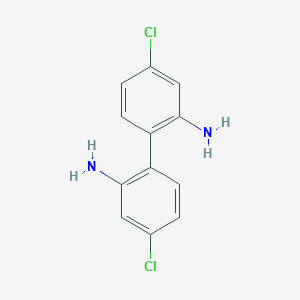
![1-Chloro-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one](/img/structure/B64941.png)